molecular formula C18H17N3O4S B2878441 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 899734-70-4

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2878441
CAS No.: 899734-70-4
M. Wt: 371.41
InChI Key: ZKKJBWOMLPHSKU-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide ( 899734-70-4) is an organic compound with the molecular formula C18H17N3O4S and a molecular weight of 371.41 g/mol . This chemical features a 1,3,4-oxadiazole ring—a privileged structure in medicinal chemistry and materials science—linked to a 3,4-dimethoxyphenyl group and a phenylsulfanyl acetamide moiety. The 1,3,4-oxadiazole scaffold is recognized for its potential in various research applications, though specific biological mechanisms or primary research applications for this exact compound are not fully detailed in public scientific literature. Researchers have investigated similar 1,3,4-oxadiazole derivatives for a range of potential activities, suggesting this compound may be of interest in early-stage discovery and development projects . It is offered with a guaranteed purity of 90% or higher and is available in quantities ranging from 1mg to 100mg to suit various research needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)19-16(22)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKJBWOMLPHSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the phenylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with a phenylsulfanyl reagent, such as phenylsulfanyl chloride, under appropriate conditions.

    Final acylation step: The resulting intermediate is then acylated with 2-chloroacetamide to yield the final product.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding hydrazine derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

The applications of compounds containing an oxadiazole ring system are varied, especially in medicinal chemistry, pharmacology, and materials science. Oxadiazoles, a class of five-membered heterocyclic structures with two nitrogen atoms and one oxygen atom, have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Here's an overview of oxadiazole derivatives, with a focus on dimethoxyphenyl-oxadiazoles:

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

  • Overview: This chemical compound features an oxadiazole core and is notable for applications in medicinal chemistry and materials science. The dimethoxyphenyl and phenyl groups give it unique properties, making it interesting for developing new pharmaceuticals and functional materials.
  • Molecular Properties: Its molecular formula is C16H14N2O3, with a molecular weight of 282.3 g/mol. It has a logP value of 3.8268, indicating moderate lipophilicity, important for bioavailability and interaction with biological membranes. The polar surface area is 46.992 Ų.
  • Scientific Applications:
    • Chemistry: It can be used as a building block for synthesizing more complex molecules.
    • Biology: It has been investigated for its antimicrobial and antifungal properties.
    • Medicine: It is explored as a potential anti-inflammatory and anticancer agent.
    • Industry: It is utilized in developing new materials with specific electronic or optical properties.
  • Biological Activity: Oxadiazoles, including this compound, exhibit anticancer, antimicrobial, and anti-inflammatory effects. It has shown cytotoxic effects against cancer cell lines like MCF-7 (breast cancer), HePG-2 (liver cancer), and HCT-116 (colon cancer), with IC50 values ranging from 10 to 30 µM, depending on the cell line. It induces apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic proteins like p53 and caspase-3.

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

  • Properties : The molecular formula is C17H14FN3O4 and the molecular weight is 343.31 g/mol .
  • IUPAC Name : N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide .

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

  • Properties : The molecular formula is C19H19N3O6S and the molecular weight is 417.4 .

5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide

  • Properties : The molecular formula is C21H25N3O5S .
  • IUPAC Name : 5-[5-(34-dimethoxyphenyl)-134-oxadiazol-2-yl]-NN-diethyl-2-methylbenzene-1-sulfonamide .

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death . In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring, acetamide linkage, and aromatic groups. Key examples include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound R1 = 3,4-dimethoxyphenyl; R2 = SPh ~399.43 Anticancer, enzyme inhibition potential
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) R1 = indole-CH2; R2 = Cl, CH3 428.5 Moderate BChE inhibition (IC50: 45 µM)
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide R1 = 3-methylphenyl; R2 = Cl ~408.29 Enhanced lipophilicity; uncharacterized activity
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide (2c) R1 = 3,4-dimethoxyphenyl; R2 = thiazolidinone 378.35 Anticancer activity (tested vs. leukemia)
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) R1 = indole-CH2; R2 = pyridinyl 379 Weak α-glucosidase inhibition (IC50: >100 µM)

Key Observations :

  • Electron-Donating vs.
  • Sulfanyl vs. Thiazolidinone Moieties: Replacement of the phenylsulfanyl group with a thiazolidinone (2c) introduces additional hydrogen-bonding sites, correlating with anticancer activity .
  • Aromatic vs. Heteroaromatic Substitutions : Pyridinyl (8w) or indole groups (8t) reduce steric hindrance but may decrease metabolic stability compared to bulkier phenylsulfanyl groups .
Enzyme Inhibition
  • Lipoxygenase (LOX) Inhibition : Compounds with electron-withdrawing groups (e.g., 8v: nitro substituent) show superior LOX inhibition (IC50: 12 µM) compared to methoxy-substituted analogs, suggesting a role for electrophilic interactions .
  • Butyrylcholinesterase (BChE) Inhibition : Indole-containing derivatives (8t) exhibit moderate BChE inhibition (IC50: 45 µM), while the target compound’s activity remains uncharacterized but hypothesized to be lower due to its less planar structure .
Anticancer Activity
  • The thiazolidinone analog (2c) demonstrated significant activity against leukemia cells (GI50: 1.2 µM), attributed to its ability to intercalate DNA and inhibit topoisomerases.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Oxadiazole Ring : A five-membered heterocyclic structure contributing to its biological activity.
  • Dimethoxyphenyl Group : Enhances lipophilicity and potential interaction with biological targets.
  • Phenylsulfanyl Group : May influence the compound's reactivity and binding properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Notes
4hA549<0.14Excellent cytotoxic profile
4fC68.16Notable antiproliferative activity
4kL9297.48Selective cytotoxicity

These findings suggest that the compound may inhibit critical enzymes involved in cancer progression, such as topoisomerase and histone deacetylase (HDAC), leading to apoptosis in cancer cells .

Enzyme Inhibition

The oxadiazole moiety is known for its ability to inhibit various enzymes that play crucial roles in cellular processes. For example:

  • Caspase-3 Inhibition : Caspases are essential for apoptosis; compounds related to this compound have been shown to activate caspase pathways selectively in cancer cells .
Compound% Positive Caspase-3 Activation
Control0.8
4f3.4
4h2.7

This selective activation may suggest a mechanism where the compound promotes tumor cell death while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Molecular Targets : The compound can bind to specific enzymes or receptors due to its structural features.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cancer cell death.
  • Inhibition of Tumor Growth Factors : By blocking growth factors and enzymes that facilitate tumor growth and metastasis.

Case Studies and Research Findings

Recent research has focused on synthesizing new derivatives of oxadiazoles and evaluating their biological activities:

  • A study demonstrated that derivatives with similar structures exhibited broad-spectrum bioactivity, including antimicrobial and anticancer effects .

Notable Research Findings

  • Antitumor Activity : Several compounds displayed IC50 values in the low micromolar range against human lung cancer cell lines (A549), indicating potent anticancer properties.
  • Mechanism-Based Approaches : Research suggests that oxadiazole derivatives can act through multiple pathways, enhancing their therapeutic potential against various cancers .

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